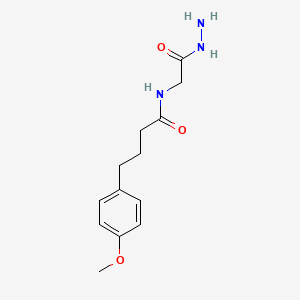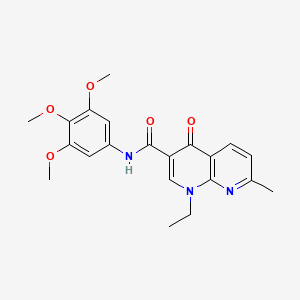![molecular formula C17H19BrN2O3 B4507586 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B4507586.png)
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid
Overview
Description
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a brominated indole moiety, which is known to enhance its biological activity .
Preparation Methods
The synthesis of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid typically involves multiple steps:
Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 4-position.
Formation of Indole Derivative: The brominated indole is then reacted with a suitable acylating agent, such as propanoyl chloride, to form the 3-(4-bromo-1H-indol-1-yl)propanoyl intermediate.
Coupling with Piperidine: The intermediate is then coupled with piperidine-3-carboxylic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can undergo various chemical reactions:
Substitution: The bromine atom in the indole moiety can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions include various substituted indole derivatives and their corresponding reduced or oxidized forms .
Scientific Research Applications
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
The exact mechanism of action may vary depending on the specific biological activity being studied and the target organism or cell type .
Comparison with Similar Compounds
1-[3-(4-bromo-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-[3-(4-chloro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid: This compound features a chlorine atom instead of a bromine atom, which may result in different biological activities and reactivity.
1-[3-(4-fluoro-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.
1-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperidine-3-carboxylic acid: The methyl group may influence the compound’s electronic properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-[3-(4-bromoindol-1-yl)propanoyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-4-1-5-15-13(14)6-9-19(15)10-7-16(21)20-8-2-3-12(11-20)17(22)23/h1,4-6,9,12H,2-3,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTALULTPBGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=CC=C3Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4507512.png)
![methyl {3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B4507520.png)
![N-[1-methyl-2-(4-methylphenoxy)ethyl]-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4507521.png)
![N-cyclopropyl-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide](/img/structure/B4507545.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4507564.png)
![2-{[(3-fluoro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4507565.png)
![6-(2-fluoro-4-methoxyphenyl)-2-[2-oxo-2-(3-oxopiperazino)ethyl]-3(2H)-pyridazinone](/img/structure/B4507572.png)


![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B4507590.png)
![N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine](/img/structure/B4507598.png)
![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4507602.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4507608.png)
